molecular formula C10H11NOS2 B2386903 2-Amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol CAS No. 2380087-94-3

2-Amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol

Cat. No.: B2386903
CAS No.: 2380087-94-3
M. Wt: 225.32
InChI Key: GXEUZPMTFKQTCA-UHFFFAOYSA-N
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Description

2-Amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol is a compound that features a unique structure with two thiophene rings and an amino alcohol group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amino alcohols. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Gewald reaction or other condensation reactions, utilizing catalysts and specific reaction conditions to maximize yield and purity. Green chemistry approaches are also being explored to make the synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol involves its interaction with various molecular targets and pathways. The compound’s thiophene rings allow it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. Its amino alcohol group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol is unique due to its dual thiophene rings and the presence of both an amino and an alcohol group. This combination provides a versatile scaffold for various chemical modifications and enhances its potential biological activities compared to simpler thiophene derivatives .

Properties

IUPAC Name

2-amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS2/c11-5-8(12)10-2-1-9(14-10)7-3-4-13-6-7/h1-4,6,8,12H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEUZPMTFKQTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(S2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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